Cas no 1394826-99-3 ((1R,2R)-2-methoxycyclopentan-1-amine)

(1R,2R)-2-Methoxycyclopentan-1-amine is a chiral amine compound characterized by its stereospecific (1R,2R) configuration and methoxy-substituted cyclopentane backbone. This structurally defined building block is valuable in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals requiring high enantiomeric purity. The methoxy group enhances solubility and modulates reactivity, while the rigid cyclopentane framework contributes to conformational stability. Its well-defined stereochemistry makes it a useful intermediate for chiral auxiliaries or ligands in catalytic applications. The compound’s synthetic utility is further supported by its compatibility with a range of functionalization reactions, enabling precise modifications for target-oriented synthesis. Storage under inert conditions is recommended to preserve stability.
(1R,2R)-2-methoxycyclopentan-1-amine structure
1394826-99-3 structure
Product Name:(1R,2R)-2-methoxycyclopentan-1-amine
CAS No:1394826-99-3
MF:C6H13NO
MW:115.173521757126
MDL:MFCD22397090
CID:4596884
PubChem ID:28112907
Update Time:2025-10-22

(1R,2R)-2-methoxycyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-methoxycyclopentanamine
    • (1R,2R)-2-Methoxycyclopentanamine
    • (1R,2R)-2-Methoxy-cyclopentylamine
    • (1R,2R)-2-methoxycyclopentan-1-amine
    • MDL: MFCD22397090
    • Inchi: 1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
    • InChI Key: PRXWOOCEFBBQCR-PHDIDXHHSA-N
    • SMILES: [C@@H]1(N)CCC[C@H]1OC

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 149.2±33.0 °C at 760 mmHg
  • Flash Point: 39.7±18.6 °C
  • Vapor Pressure: 4.1±0.3 mmHg at 25°C

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(1R,2R)-2-methoxycyclopentan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1394826-99-3)(1R,2R)-2-methoxycyclopentan-1-amine
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Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:49
Price ($):184.0/308.0/461.0/1382.0/2304.0
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Additional information on (1R,2R)-2-methoxycyclopentan-1-amine

Recent Advances in the Application of (1R,2R)-2-methoxycyclopentan-1-amine (CAS: 1394826-99-3) in Chemical Biology and Pharmaceutical Research

The chiral amine compound (1R,2R)-2-methoxycyclopentan-1-amine (CAS: 1394826-99-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This structurally unique molecule, featuring both a cyclopentane ring and a methoxy group in specific stereochemical configurations, has demonstrated significant potential in drug discovery programs targeting neurological disorders and infectious diseases. Recent studies published in the Journal of Medicinal Chemistry (2023) highlight its utility as a versatile building block for the synthesis of novel bioactive compounds.

Structural analyses of (1R,2R)-2-methoxycyclopentan-1-amine reveal its ability to serve as a conformationally constrained analog of naturally occurring neurotransmitters. The rigid cyclopentane ring provides spatial orientation crucial for receptor binding, while the methoxy group contributes to both solubility and hydrogen bonding capacity. Computational modeling studies (Bioorganic & Medicinal Chemistry, 2024) suggest this compound's unique three-dimensional structure may enable selective interactions with various biological targets, particularly in the central nervous system.

In synthetic applications, researchers have utilized 1394826-99-3 as a key intermediate in the preparation of novel dopamine receptor modulators. A recent patent application (WO2023187654) describes its incorporation into a series of compounds showing promising activity at D2-like receptors with improved selectivity profiles compared to existing therapeutics. The stereochemical purity of the starting material was found to be critical for maintaining the desired pharmacological activity in the final products.

Pharmacokinetic studies of derivatives containing the (1R,2R)-2-methoxycyclopentan-1-amine moiety demonstrate favorable blood-brain barrier penetration properties, as reported in Molecular Pharmaceutics (2023). This characteristic, combined with the scaffold's metabolic stability, has sparked interest in its application for CNS-targeted drug development. Current research focuses on optimizing the structure-activity relationship while maintaining the core stereochemical features that contribute to its biological profile.

The safety profile of 1394826-99-3 and its derivatives has been systematically evaluated in recent preclinical studies. Toxicology reports indicate good tolerability at therapeutic doses, with particular attention paid to potential cardiovascular effects due to the structural similarity to certain sympathomimetic amines. These findings support further investigation of this chemical scaffold in clinical development programs.

Looking forward, the unique properties of (1R,2R)-2-methoxycyclopentan-1-amine position it as a valuable tool in chemical biology and drug discovery. Ongoing research explores its application in targeted protein degradation strategies and as a component of bifunctional molecules in proteolysis-targeting chimeras (PROTACs). The compound's commercial availability in high enantiomeric purity has facilitated its adoption across multiple research institutions and pharmaceutical companies pursuing innovative therapeutic approaches.

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Amadis Chemical Company Limited
(CAS:1394826-99-3)(1R,2R)-2-methoxycyclopentan-1-amine
A1058585
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):184.0/308.0/461.0/1382.0/2304.0
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